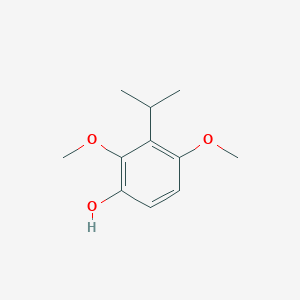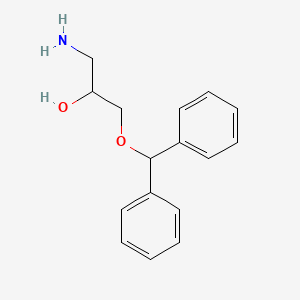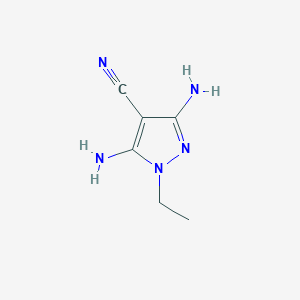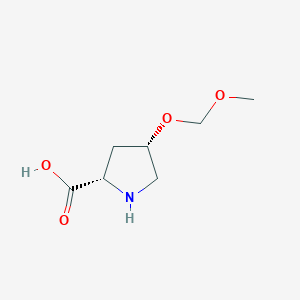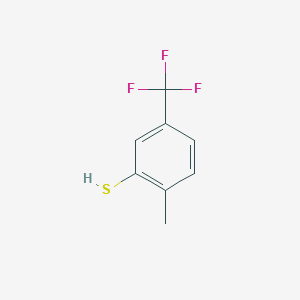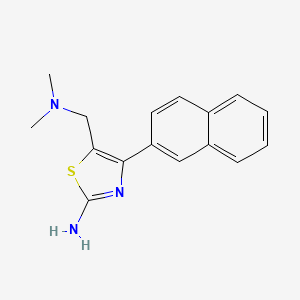
5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring substituted with a dimethylaminomethyl group and a naphthyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dimethylaminomethyl Group: This step involves the Mannich reaction, where formaldehyde and dimethylamine are used to introduce the dimethylaminomethyl group onto the thiazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the above reactions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminomethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiazole ring or the naphthyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminomethyl group, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylaminomethyl group.
Reduction: Dihydro derivatives of the thiazole ring or naphthyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the naphthyl group, which can exhibit strong fluorescence. It is also investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. The thiazole ring is a common motif in many bioactive molecules, and the presence of the dimethylaminomethyl group can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure makes it a candidate for use in organic electronics and photonics.
相似化合物的比较
Similar Compounds
4-(2-Naphthyl)-1,3-thiazol-2-amine: Lacks the dimethylaminomethyl group, which may reduce its solubility and interaction with biological targets.
5-Methyl-4-(2-naphthyl)-1,3-thiazol-2-amine: The methyl group instead of the dimethylaminomethyl group can lead to different chemical reactivity and biological activity.
5-((Dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine: The phenyl group instead of the naphthyl group can affect the compound’s electronic properties and interactions with biological targets.
Uniqueness
The presence of both the dimethylaminomethyl group and the naphthyl group in 5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine makes it unique. This combination can enhance its solubility, reactivity, and ability to interact with biological targets, making it a versatile compound for various applications.
属性
分子式 |
C16H17N3S |
|---|---|
分子量 |
283.4 g/mol |
IUPAC 名称 |
5-[(dimethylamino)methyl]-4-naphthalen-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H17N3S/c1-19(2)10-14-15(18-16(17)20-14)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3,(H2,17,18) |
InChI 键 |
KWHWXAFZSQQRFB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=C(N=C(S1)N)C2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12863532.png)
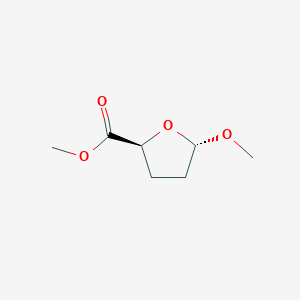
![12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12863559.png)
